molecular formula C10H19NO4 B111873 (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 141850-54-6

(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B111873
M. Wt: 217.26 g/mol
InChI Key: UFJNFQNQLMGUTQ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is an organic compound. It is a derivative of pyrrolidine, which is a cyclic amine. The compound contains hydroxyl, carboxylate, and hydroxymethyl functional groups .


Synthesis Analysis

The synthesis of “(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” can be achieved through chemical synthesis. The specific synthesis route can be selected based on the required reaction conditions and reagents .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4. It has an average mass of 251.278 Da and a mono-isotopic mass of 251.115753 Da .


Physical And Chemical Properties Analysis

The compound is a white to light yellow solid at room temperature. It has a density of 1.297±0.06 g/cm3 (Predicted) and a boiling point of 433.9±40.0 °C (Predicted) .

Scientific Research Applications

Asymmetric Synthesis and Chemical Analysis

A key application of this compound is in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, which are essential intermediates for the synthesis of pyrrolidine azasugars (Huang, 2011). These compounds have significant implications in the development of therapeutic agents. Additionally, the structural analysis of similar compounds, such as the study of their crystal structures and bonding patterns, is another crucial area of research (Weber et al., 1995).

Synthesis of Chiral Pyrrolidines

This compound plays a significant role in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. A particular study demonstrates a practical asymmetric synthesis method that can yield chiral pyrrolidines with high yields and excellent enantiomeric excess, which are valuable in pharmaceutical synthesis (Chung et al., 2005).

Application in Medicinal Chemistry

A notable application is found in the development of influenza neuraminidase inhibitors. The compound serves as a core structure in synthesizing potent inhibitors against influenza, highlighting its importance in antiviral drug discovery (Wang et al., 2001).

Synthesis of Fluorinated Compounds

Research has also been conducted on the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to produce fluorinated prolinols. These compounds have potential applications in organic and medicinal chemistry due to their unique properties (Funabiki et al., 2008).

Exploration of Pyrrolidine Derivatives

Various pyrrolidine derivatives have been synthesized and characterized for their potential applications in drug discovery and development. This includes the study of pyrrolidine carboxylates and their structural properties, which are crucial for understanding their chemical behavior and potential as therapeutic agents (Yoo et al., 2008).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding inhalation or skin and eye contact, wearing appropriate protective equipment, and following laboratory safety procedures .

Future Directions

The compound can be used as a reaction reagent in organic synthesis and as a research material in the field of biomedicine. Due to its structural features, it can be used to synthesize other bioactive molecules or drugs .

properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJNFQNQLMGUTQ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443419
Record name tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

141850-54-6
Record name tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.